4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole
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Overview
Description
4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole is a complex organic compound characterized by its unique molecular structure. This compound is part of the oxadiazole family, known for its diverse applications in various scientific fields. The structure of this compound includes a fused ring system that contributes to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and automated systems are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which provides multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions can lead to the formation of simpler compounds .
Scientific Research Applications
4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole has a wide range of applications in scientific research In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying molecular interactions and pathwaysIndustrially, it is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole include other members of the oxadiazole family, such as 1,2,4-oxadiazole and 1,3,4-oxadiazole. These compounds share structural similarities but differ in their reactivity and applications .
Uniqueness: What sets this compound apart from its counterparts is its fused ring system, which enhances its stability and reactivity. This unique structure makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
38156-57-9 |
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Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-oxa-3,5-diazatetracyclo[5.5.1.02,6.08,12]trideca-1(12),2,5,8,10-pentaene |
InChI |
InChI=1S/C10H6N2O/c1-2-5-6(3-1)8-4-7(5)9-10(8)12-13-11-9/h1-3,7H,4H2 |
InChI Key |
VUSHDMRMOQQBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC3=C1C4=NON=C24 |
Origin of Product |
United States |
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